molecular formula C22H22ClN3O2S B11398744 N-benzyl-5-chloro-N-(4-methoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide

N-benzyl-5-chloro-N-(4-methoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11398744
M. Wt: 427.9 g/mol
InChI Key: IYJNYRHDKCQVRP-UHFFFAOYSA-N
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Description

N-benzyl-5-chloro-N-(4-methoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-chloro-N-(4-methoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. The starting materials may include substituted pyrimidines, benzyl halides, and thiol compounds. Common synthetic routes may involve:

    Nucleophilic Substitution: Reacting a substituted pyrimidine with a benzyl halide in the presence of a base.

    Thiol Addition: Introducing the propylsulfanyl group through a thiol addition reaction.

    Amidation: Forming the carboxamide group through an amidation reaction with appropriate reagents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure: Controlling temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-chloro-N-(4-methoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propylsulfanyl group may yield sulfoxides or sulfones, while substitution of the chloro group may yield various substituted derivatives.

Scientific Research Applications

    Chemistry: Studying its reactivity and synthesis.

    Biology: Investigating its biological activity and potential as a bioactive compound.

    Medicine: Exploring its potential as a therapeutic agent for various diseases.

    Industry: Utilizing its unique chemical properties in industrial processes.

Mechanism of Action

The mechanism of action of N-benzyl-5-chloro-N-(4-methoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Signal Transduction: Affecting signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-5-chloro-N-(4-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
  • N-benzyl-5-chloro-N-(4-methoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide

Uniqueness

N-benzyl-5-chloro-N-(4-methoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C22H22ClN3O2S

Molecular Weight

427.9 g/mol

IUPAC Name

N-benzyl-5-chloro-N-(4-methoxyphenyl)-2-propylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C22H22ClN3O2S/c1-3-13-29-22-24-14-19(23)20(25-22)21(27)26(15-16-7-5-4-6-8-16)17-9-11-18(28-2)12-10-17/h4-12,14H,3,13,15H2,1-2H3

InChI Key

IYJNYRHDKCQVRP-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC=C(C(=N1)C(=O)N(CC2=CC=CC=C2)C3=CC=C(C=C3)OC)Cl

Origin of Product

United States

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